molecular formula C16H17N3O3 B2591228 5-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1448078-81-6

5-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2591228
CAS RN: 1448078-81-6
M. Wt: 299.33
InChI Key: GMKZCMVTSSWBMV-UHFFFAOYSA-N
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Description

5-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as JNJ-63533054, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has gained attention due to its ability to target specific enzymes and receptors in the body, leading to promising results in scientific research.

Scientific Research Applications

Chemical Structure and Synthesis

Research on compounds with complex structures incorporating pyridine, piperidine, and related moieties has been significant due to their diverse applications in organic synthesis and drug discovery. For instance, studies on the synthesis of pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines have revealed their potential as antiviral and cytotoxic agents, demonstrating the importance of structural motifs similar to "5-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one" in medicinal chemistry (El-Subbagh et al., 2000).

Material Science Applications

In materials science, the design and synthesis of coordination polymers using nitrogen-based ligands, such as pyridine and piperidine derivatives, have been explored for their magnetic properties. A study by Ahmad et al. (2012) focused on the synthesis of coordination polymers incorporating pyridine-based coligands, showcasing the utility of nitrogen-containing heterocycles in the development of materials with novel magnetic behaviors (Ahmad et al., 2012).

Pharmacological Research

Compounds featuring the piperidine and pyridine units have been extensively studied for their pharmacological activities. Research on piperidine derivatives, for example, has highlighted their significance as corrosion inhibitors, underscoring the diverse applications of these compounds beyond traditional medicinal chemistry. Kaya et al. (2016) investigated the inhibition efficiencies of piperidine derivatives on the corrosion of iron, emphasizing the interdisciplinary applications of such chemical structures (Kaya et al., 2016).

properties

IUPAC Name

5-(4-pyridin-2-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-14-5-4-12(11-18-14)16(21)19-9-6-13(7-10-19)22-15-3-1-2-8-17-15/h1-5,8,11,13H,6-7,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKZCMVTSSWBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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